N-Methyl-N-vinylacetamide is an organic compound with the molecular formula CHNO, classified as a vinylamide. It is a colorless liquid that exhibits a boiling point of approximately 105.6°C. The compound is synthesized through the reaction of acetamide with vinyl chloride, resulting in a stable product under normal conditions . N-Methyl-N-vinylacetamide is recognized for its amphiphilic properties, which enable it to interact favorably with both hydrophilic and hydrophobic environments, making it particularly useful in various applications such as drug delivery systems and polymer synthesis.
Currently, there is no scientific research readily available on the specific mechanism of action of NMVA.
Research indicates that N-Methyl-N-vinylacetamide and its derivatives exhibit promising biological activities. For instance, amphiphilic derivatives of this compound have been studied as alternatives to polyethylene glycol (PEG) in lipid-based nanocarriers for gene delivery. These derivatives demonstrate enhanced cellular uptake and reduced immunogenicity compared to PEGylated systems, making them advantageous for delivering small interfering RNA (siRNA) and other therapeutic agents .
In vivo studies have shown that formulations containing N-Methyl-N-vinylacetamide derivatives do not accumulate in the liver and exhibit minimal systemic inflammatory responses, suggesting a favorable safety profile for biomedical applications .
The synthesis of N-Methyl-N-vinylacetamide can be achieved through several methods:
Studies have shown that N-Methyl-N-vinylacetamide interacts effectively with lipid membranes when used in formulations for drug delivery. Its amphiphilic nature facilitates the integration into lipid nanoparticles, enhancing their stability and cellular uptake. Furthermore, formulations based on this compound have demonstrated reduced protein corona formation compared to traditional PEG-based systems, leading to improved performance in delivering therapeutic agents without triggering adverse immune responses .
Several compounds share structural similarities with N-Methyl-N-vinylacetamide. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Characteristics | Unique Features |
---|---|---|
N-Vinylacetamide | Vinyl group attached to acetamide | Lacks methyl substitution; less hydrophilic |
N,N-Dimethylacrylamide | Dimethyl substitution on acrylamide | Higher hydrophobicity; used primarily in hydrogels |
N-Ethyl-N-vinylacetamide | Ethyl group instead of methyl | Alters solubility; affects interaction with biological systems |
Poly(N-methyl-N-vinylacetamide) | Polymer form; high molecular weight | Exhibits distinct mechanical properties; used in coatings |
N-Methyl-N-vinylacetamide stands out due to its amphiphilic nature, which enhances its compatibility with both hydrophilic and lipophilic environments compared to other similar compounds. This characteristic makes it particularly suitable for applications in drug delivery systems where interaction with biological membranes is crucial.
N-Methyl-N-vinylacetamide is characterized by its amide functional group with a vinyl moiety attached to the nitrogen atom, creating a monomer capable of undergoing various polymerization processes. The synthetic versatility of NMVA enables the preparation of polymers with controlled molecular weights, architectures, and functionalities.
Radical polymerization represents the most widely employed method for the synthesis of NMVA-based homopolymers. The vinyl group in NMVA makes it susceptible to radical attack, allowing for chain propagation through conventional and controlled radical polymerization techniques.
Controlled/living radical polymerization (CLRP) techniques have revolutionized the field of polymer synthesis by enabling precise control over molecular weight, dispersity, and end-group functionality. Several CLRP approaches have been successfully applied to NMVA polymerization.
RAFT polymerization has emerged as a powerful technique for controlling the polymerization of NMVA. Dupre-Demorsy et al. explored bulk RAFT polymerization of NMVA using four different RAFT agents, including two xanthates and two dithiocarbamates. Working at 35°C with an unusually high [V-70]₀/[RAFT agent]₀ ratio, cyanomethyl O-ethyl carbonodithioate and cyanomethyl diphenylcarbamodithioate allowed the synthesis of poly(N-methyl-N-vinyl acetamide) (PNMVA) with predetermined molecular weights (Mₙ) and relatively low dispersities (Đ < 1.5).
Good thiocarbonylthio end-group fidelity was confirmed through ¹H nuclear magnetic resonance (NMR), mass spectrometry, chain-extension experiments, and block copolymer synthesis. This approach offers several advantages over other CLRP techniques, including compatibility with a wide range of functional monomers, tolerance to various reaction conditions, and the ability to produce polymers with well-defined architectures.
The RAFT polymerization of NMVA can be performed using either thermal or photoiniferter activation, providing flexibility in reaction conditions. The general mechanism of RAFT polymerization involves initiation, propagation, chain transfer to RAFT agent, reinitiation, chain equilibration, and termination steps. The kinetics of RAFT polymerization of NMVA can be expressed as:
$$ Rp = kp [M] \sqrt{\frac{f kd [I]0}{k_t}} $$
where $Rp$ is the polymerization rate, $kp$ is the propagation rate coefficient, [M] is the monomer concentration, $f$ is the initiator efficiency, $kd$ is the decomposition rate coefficient of the initiator, $[I]0$ is the initial initiator concentration, and $k_t$ is the termination rate coefficient.
The "living" character of RAFT polymerization, which refers to the ability of polymer chains to remain active for further monomer addition, is a crucial feature for the synthesis of block copolymers containing PNMVA segments. The livingness (L) of RAFT polymerization can be calculated using:
$$ L = \frac{[CTA]0}{[CTA]0 + 2f[I]0(1-e^{-kd t})(1-f_c/2)} $$
where [CTA]₀ is the initial concentration of chain transfer agent, and $f_c$ is the coupling factor.
Table 1. Comparison of RAFT Agents for NMVA Polymerization
RAFT Agent | Structure Type | Temperature (°C) | [V-70]₀/[RAFT]₀ Ratio | Molecular Weight (Mₙ) | Dispersity (Đ) |
---|---|---|---|---|---|
Cyanomethyl O-ethyl carbonodithioate | Xanthate | 35 | High | Predetermined | <1.5 |
Cyanomethyl diphenylcarbamodithioate | Dithiocarbamate | 35 | High | Predetermined | <1.5 |
Organotellurium-mediated radical polymerization (TERP) represents another effective approach for controlling the polymerization of NMVA. Studies have demonstrated that TERP can successfully control the polymerization of acyclic N-vinylamides, including NMVA, N-vinylacetamide (NVA), and N-vinylformamide (NVF).
Using TERP, poly(N-vinylamide)s with controlled molecular weights and low dispersities (Đ < 1.25) were obtained with high monomer conversion in all cases. This technique allows for the synthesis of structurally controlled poly(vinylamine)s through hydrolysis of the polymer precursors, particularly poly(N-vinylformamide) (PNVF), under mild reaction conditions.
The key advantage of TERP for NMVA polymerization lies in its ability to maintain control over molecular weight distribution while achieving high monomer conversion. This makes TERP particularly suitable for industrial applications where high conversion rates are desirable.
The development of metal-free polymerization techniques has gained significant attention due to growing concerns about metal contamination in polymers intended for electronic and biomedical applications. Metal-free photoinduced electron transfer–atom transfer radical polymerization (PET–ATRP) offers a promising alternative to traditional metal-catalyzed ATRP for NMVA polymerization.
In PET-ATRP, organic photocatalysts like fluorescein (FL) can be used to activate alkyl bromides and control radical polymerizations through a reductive quenching pathway. In the presence of electron donors such as triethylamine (TEA), fluorescein can activate the polymerization process upon exposure to visible light.
The polymerization can be controlled by an efficient activation and deactivation equilibrium while maintaining the attractive features of "living" radical polymerization. This approach enables the preparation of NMVA-based polymers with controlled molecular weight distributions and preserved chain-end functionality, as confirmed by MALDI-TOF MS, ¹H NMR spectroscopy, and chain extension polymerizations.
The primary advantage of metal-free PET-ATRP for NMVA polymerization is the elimination of transition metal catalysts, making the resulting polymers more suitable for biomedical applications where metal contamination must be minimized.
Conventional free radical polymerization (FRP) of NMVA follows a chain-growth mechanism consisting of initiation, propagation, and termination steps. The kinetics of FRP provides valuable insights into reaction rates and polymer growth mechanisms.
The initiation step involves the decomposition of an initiator to generate primary radicals, followed by the addition of these radicals to NMVA molecules. The rate of initiation can be expressed as:
$$ Ri = 2fkd[I] $$
where $f$ is the initiator efficiency, $k_d$ is the decomposition rate constant, and $[I]$ is the initiator concentration.
During propagation, the active chain radical adds to NMVA monomer units, extending the polymer chain. The rate of propagation is given by:
$$ Rp = kp[M][M- ] $$
where $k_p$ is the propagation rate constant, $[M]$ is the monomer concentration, and $[M- ]$ is the concentration of active chains.
Termination occurs through radical coupling or disproportionation, leading to the formation of dead polymer chains. The rate of termination is expressed as:
$$ Rt = 2kt[M- ]^2 $$
where $k_t$ is the termination rate constant.
Under the steady-state assumption, where the rate of initiation equals the rate of termination, the concentration of active chains can be determined, leading to the overall polymerization rate:
$$ Rp = kp[M]\sqrt{\frac{fkd[I]}{kt}} $$
This equation demonstrates that the polymerization rate is proportional to the monomer concentration and the square root of the initiator concentration.
Free radical bulk polymerization of NMVA may exhibit autoacceleration (Trommsdorff effect), characterized by a sudden increase in polymerization rate at higher conversions due to increased viscosity and reduced chain mobility. This phenomenon can be modeled using a two-contribution approach: one from classical polymerization theory and another from polymerization during autoacceleration.
Copolymerization of NMVA with various functional monomers offers opportunities to tailor polymer properties for specific applications. Different copolymerization strategies can lead to materials with unique structural and functional characteristics.
Statistical copolymers are characterized by the sequential distribution of monomeric units following known statistical laws. The statistical copolymerization of NMVA with other N-vinylamides and acrylates provides a straightforward route to polymers with tunable properties.
The synthesis of statistical copolymers bearing various pendant amines typically starts with the free radical copolymerization of vinylamides, including N-vinylacetamide (NVA), N-methyl-N-vinylacetamide (NMVA), and N-vinylimidazole (VIm). For example, P(NVA-stat-NMVA-stat-VIm) can be synthesized using 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (V-70) as an initiator in water at 30°C.
The composition of statistical copolymers can be controlled by adjusting the feed ratio of monomers, with the final copolymer composition influenced by the reactivity ratios of the comonomers. For the NVA-NMVA and NMVA-VIm copolymerizations, the instantaneous composition changes only slightly up to 25% of monomer conversion but evolves drastically afterward.
The Skeist model provides valuable information on polymer sequence and composition homogeneity along the chain distribution, which is crucial for understanding structure-property relationships in statistical copolymers containing NMVA.
Block copolymers containing NMVA segments offer unique properties and self-assembly behaviors for advanced material design. Two notable examples are double hydrophilic block copolymers (DHBCs): poly(ethylene oxide)-b-poly(N-methyl-N-vinylacetamide) (PEO-b-PNMVA) and poly(N-isopropylacrylamide)-b-poly(N-methyl-N-vinylacetamide) (PNIPAAm-b-PNMVA).
These block copolymers can be synthesized using the RAFT technique, leveraging the "living" character of RAFT polymerization. PNIPAAm-b-PNMVA exhibits a lower critical solution temperature (LCST) with reversible formation of colloidal aggregates in water, making it potentially useful for stimuli-responsive applications.
The preparation of block copolymers using RAFT polymerization typically involves the synthesis of the first block, followed by chain extension with a second monomer. Unlike other CLRP techniques like NMP and ATRP, RAFT allows for high monomer conversion during the synthesis of the first block while maintaining high livingness. This unique feature simplifies the block copolymer synthesis process by eliminating the need for monomer purification between block formations.
Table 2. Examples of Block Copolymers Containing NMVA Segments
Block Copolymer | Synthesis Method | Properties | Potential Applications |
---|---|---|---|
PEO-b-PNMVA | RAFT | Double hydrophilic | Drug delivery, bioconjugates |
PNIPAAm-b-PNMVA | RAFT | LCST, reversible colloidal aggregation in water | Thermoresponsive materials, controlled release |
Graft copolymerization of NMVA onto polysaccharide backbones represents an effective strategy for developing novel adsorbent materials with enhanced properties. Starch-graft-N-methyl-N-vinylacetamide (starch-g-NMVA) can be synthesized using microwave-assisted graft copolymerization.
In this process, NMVA monomers are grafted onto potato starch using microwave irradiation and potassium peroxydisulfate (KPS) as a free radical initiator. The highest grafting percentage obtained was 10.03% under optimum conditions of 0.55 M NMVA and 90 seconds exposure time, with fixed initiator concentration (0.0014 M), starch amount (0.1 g), and microwave power (1200 W).
The grafting mechanism involves the decomposition of peroxydisulfate into sulfate ion radicals under microwave energy, which then interact with water to form free hydroxyl radicals. These primary free radicals combine with vinylacetamide to generate monomer free radicals. The growing homopolymer free radical abstracts hydrogen from the starch molecule, resulting in a macro radical to which more NMVA moieties become attached to form chains.
Grafting parameters, including grafting percentage (%G), grafting efficiency (%GE), conversion percentage (%C), and homopolymer percentage, can be calculated using the following equations:
$$ \%G = \frac{\text{Weight of grafted polymer} - \text{Weight of starch}}{\text{Weight of starch}} \times 100 $$
$$ \%GE = \frac{\text{Weight of grafted polymer} - \text{Weight of starch}}{\text{Weight of monomer}} \times 100 $$
$$ \%C = \frac{\text{Weight of grafted polymer}}{\text{Weight of monomer}} \times 100 $$
$$ \%\text{Homopolymer} = 100 - \%GE $$
Table 3. Effect of Monomer Concentration on Grafting Parameters for Starch-g-NMVA
NMVA Concentration | % Grafting | % Grafting Efficiency | % Conversion | % Homopolymer |
---|---|---|---|---|
0.35 M | 7.78±0.064 | 1.85±0.064 | 25.64±0.015 | 98.15±0.015 |
0.45 M | 9.44±0.085 | 2.30±0.085 | 26.58±0.100 | 97.71±0.010 |
0.55 M | 10.0±0.036 | 2.41±0.014 | 26.38±0.241 | 97.60±0.014 |
The microwave exposure time also significantly affects the grafting process. An increasing trend in grafting percentage was observed with different NMVA concentrations at 90 seconds of exposure time. However, longer exposure time (120 seconds) led to decreased grafting percentage due to depletion of initiator concentrations and increased homopolymer formation.
FTIR and SEM analyses confirmed successful grafting of NMVA onto the starch backbone. The presence of additional peaks at 1337 cm⁻¹ and 1620 cm⁻¹ in the FTIR spectrum of starch-g-NMVA indicated the added functionality of the graft copolymer. These functional groups, particularly the carbonyl group (observed at 1670 cm⁻¹ in the NMVA spectrum), enhance the material's capacity for metal adsorption, making starch-g-NMVA potentially valuable for environmental applications.
Flammable;Irritant;Health Hazard